

physical and chemical properties of dimethyl furan-2,5-dicarboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dimethyl furan-2,5-dicarboxylate*

Cat. No.: *B1347140*

[Get Quote](#)

An In-depth Technical Guide to Dimethyl Furan-2,5-dicarboxylate

Introduction: **Dimethyl furan-2,5-dicarboxylate** (DMFD), with the chemical formula $C_8H_8O_5$, is an organic compound derived from furan.[1][2] It serves as a significant bio-based building block in the synthesis of various materials, including biodegradable polymers, pharmaceuticals, and specialty chemicals.[1][3][4] Its structure, featuring a furan ring with two methyl ester functional groups, imparts unique reactivity and thermal stability, making it a valuable intermediate for researchers and drug development professionals.[4] This guide provides a comprehensive overview of its core physical and chemical properties, experimental protocols for its synthesis and analysis, and a visualization of its synthetic pathway.

Physical and Chemical Properties

The physical and chemical characteristics of **Dimethyl Furan-2,5-dicarboxylate** are summarized below. This data is essential for its handling, storage, and application in various experimental settings.

Property	Value
Molecular Formula	C ₈ H ₈ O ₅ [2] [3]
Molecular Weight	184.15 g/mol [3] [5]
Appearance	White to off-white crystalline powder [3] [6]
Melting Point	106 - 114 °C [3] [6] [7] [8] [9]
Boiling Point	~278.08 °C (estimate) [7]
Density	~1.38 g/cm ³ (estimate) [7]
Flash Point	117.6 °C [9]
Solubility	Soluble in organic solvents [4]
Storage Temperature	0 - 8 °C [3] [7]
CAS Number	4282-32-0 [2] [3]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of **Dimethyl Furan-2,5-dicarboxylate**.

¹ H NMR (400 MHz, Acetone-d6)	δ (ppm) = 3.88 (s, 6H), 7.30 (s, 2H) [10]
¹³ C NMR (100 MHz, Acetone-d6)	δ (ppm) = 52.55, 119.26, 147.51, 158.82 [10]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of **Dimethyl Furan-2,5-dicarboxylate** are provided below.

Synthesis via Esterification of 2,5-Furandicarboxylic Acid

This protocol describes a common method for synthesizing **Dimethyl Furan-2,5-dicarboxylate** from 2,5-Furandicarboxylic acid (FDCA).

Materials and Equipment:

- 2,5-Furandicarboxylic acid (FDCA)
- Dimethyl carbonate
- N,N-dimethylformamide (DMF)
- Lithium carbonate
- Tetramethylammonium bromide
- 500ml three-necked flask
- Magnetic stirrer
- Oil bath
- High-Performance Liquid Chromatography (HPLC) system

Procedure:

- Add 15 ml of N,N-dimethylformamide to a 500ml three-necked flask to act as the solvent.[\[11\]](#)
- To the flask, add 465 mg (3 mmol) of 2,5-furandicarboxylic acid, 1.35 g (15 mmol) of dimethyl carbonate, 0.3 mmol of Lithium carbonate, and 1 mmol of tetramethylammonium bromide.
[\[11\]](#)
- Heat the mixture in an oil bath, raising the temperature to 150°C within 30 minutes.[\[11\]](#)
- Maintain the reaction at this temperature for 10 hours under continuous magnetic stirring (600 r/min).[\[11\]](#)
- After the reaction is complete, allow the mixture to stand.[\[11\]](#)
- The supernatant is then analyzed to determine the yield of dimethyl 2,5-furandicarboxylate.
[\[11\]](#)

Characterization by High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity and quantify the yield of the synthesized product.

Instrumentation and Conditions:

- HPLC System: Agilent 1200 or equivalent[11]
- Column: Agilent ZORBAX Eclipse XDB C18[11]
- Mobile Phase: A 50:50 mixture of Methanol (CH_3OH) and Water (H_2O)[11]
- Flow Rate: 1.0 ml/min[11]
- Column Temperature: 30°C[11]
- Detection Wavelength: 270 nm[11]

Procedure:

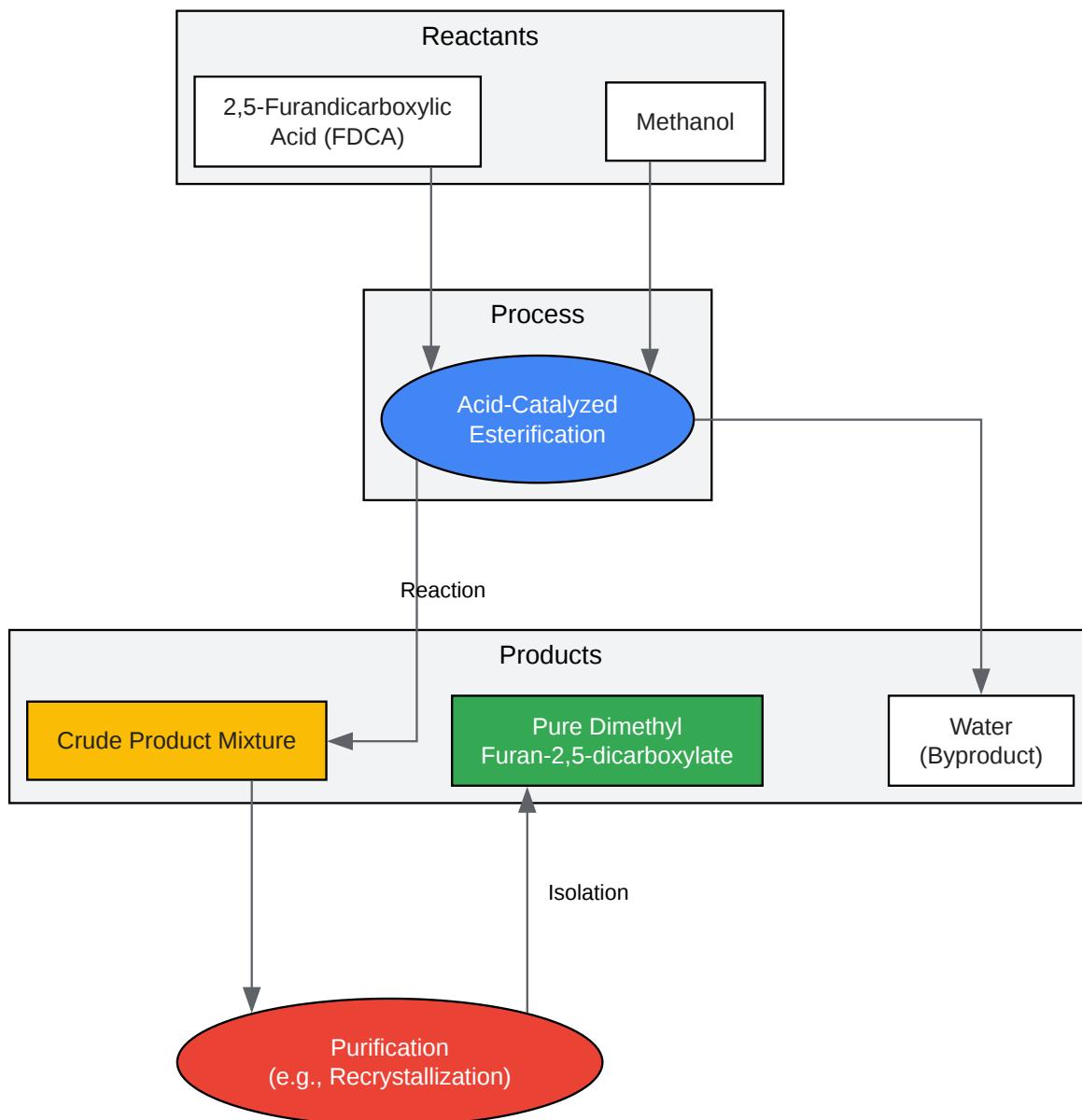
- Prepare a sample of the reaction supernatant for analysis.
- Inject the sample into the HPLC system.
- Run the analysis under the specified conditions.
- Calculate the yield and purity of dimethyl 2,5-furandicarboxylate based on the resulting chromatogram.[11]

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is employed to confirm the chemical structure of the final product.

Instrumentation and Conditions:

- NMR Spectrometer: 400 MHz spectrometer or equivalent


- Solvent: Deuterated acetone (Acetone-d6) or Deuterated chloroform (CDCl₃)[8][10]
- Analysis: ¹H NMR and ¹³C NMR spectra are acquired.

Procedure:

- Dissolve a small sample of the purified product in the chosen deuterated solvent.
- Transfer the solution to an NMR tube.
- Acquire the ¹H and ¹³C NMR spectra.
- Process the spectra and compare the chemical shifts (δ) with known values for **dimethyl furan-2,5-dicarboxylate** to confirm its identity.[8][10]

Mandatory Visualizations

The following diagram illustrates a generalized workflow for the synthesis and purification of **Dimethyl Furan-2,5-dicarboxylate**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sarchemlabs.com [sarchemlabs.com]
- 2. scbt.com [scbt.com]
- 3. chemimpex.com [chemimpex.com]
- 4. sarchemlabs.com [sarchemlabs.com]
- 5. 2,5-Dimethyl furan-2,5-dicarboxylate | C8H8O5 | CID 303530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Dimethyl Furan-2,5-dicarboxylate | 4282-32-0 | TCI AMERICA [tcichemicals.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. watson-int.com [watson-int.com]
- 10. rsc.org [rsc.org]
- 11. Dimethyl Furan-2,5-dicarboxylate synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [physical and chemical properties of dimethyl furan-2,5-dicarboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1347140#physical-and-chemical-properties-of-dimethyl-furan-2-5-dicarboxylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com